
Benzyl (1-carbamimidoylcyclopropyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl (1-carbamimidoylcyclopropyl)carbamate is an organic compound with the molecular formula C12H16ClN3O2 It is a derivative of carbamic acid and features a benzyl group attached to a carbamate moiety
准备方法
Synthetic Routes and Reaction Conditions
Benzyl (1-carbamimidoylcyclopropyl)carbamate can be synthesized through several methods. One common approach involves the reaction of benzyl chloroformate with 1-carbamimidoylcyclopropylamine under basic conditions. The reaction typically proceeds in the presence of a base such as triethylamine, which neutralizes the hydrochloric acid formed during the reaction .
Another method involves the use of 1,1’-carbonyldiimidazole as a coupling agent. This reagent facilitates the formation of the carbamate linkage by reacting with the amine and benzyl alcohol derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, yield, and purity requirements. Optimization of reaction conditions, including temperature, solvent, and reaction time, is crucial for efficient production.
化学反应分析
Types of Reactions
Benzyl (1-carbamimidoylcyclopropyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbamate group to an amine or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl carbamate oxides, while reduction can produce benzyl amine derivatives.
科学研究应用
Benzyl (1-carbamimidoylcyclopropyl)carbamate has several scientific research applications:
Chemistry: It is used as a protecting group for amines in peptide synthesis.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: It is used in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of benzyl (1-carbamimidoylcyclopropyl)carbamate involves its interaction with specific molecular targets. The compound can act as a protecting group for amines, preventing unwanted reactions during synthesis. It can be removed under mild conditions, such as catalytic hydrogenation, to reveal the free amine group .
相似化合物的比较
Similar Compounds
Benzyl carbamate: Similar structure but lacks the cyclopropyl and carbamimidoyl groups.
tert-Butyl carbamate: Another carbamate derivative used as a protecting group for amines.
Fluorenylmethoxycarbonyl (FMoc) carbamate: Used in peptide synthesis with different removal conditions.
Uniqueness
Benzyl (1-carbamimidoylcyclopropyl)carbamate is unique due to its combination of a benzyl group, a cyclopropyl ring, and a carbamimidoyl group. This structure provides specific reactivity and stability, making it valuable in various synthetic and research applications.
属性
分子式 |
C12H15N3O2 |
|---|---|
分子量 |
233.27 g/mol |
IUPAC 名称 |
benzyl N-(1-carbamimidoylcyclopropyl)carbamate |
InChI |
InChI=1S/C12H15N3O2/c13-10(14)12(6-7-12)15-11(16)17-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H3,13,14)(H,15,16) |
InChI 键 |
PWJFIUWMKQFVIK-UHFFFAOYSA-N |
规范 SMILES |
C1CC1(C(=N)N)NC(=O)OCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-{5-[(Tert-butoxy)carbonyl]-5-azaspiro[2.4]heptan-6-yl}prop-2-ynoic acid](/img/structure/B13483477.png)



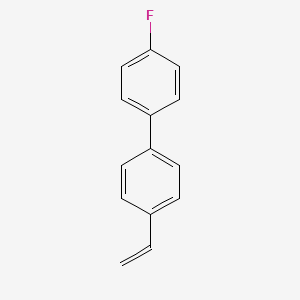
![methyl 7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13483520.png)
![rac-4,4-dimethyl-N-[(1R,2R)-2-methylcyclohexyl]-4,5-dihydro-1,3-thiazol-2-amine, trans](/img/structure/B13483522.png)
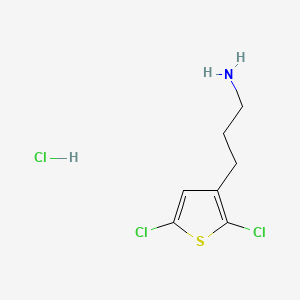
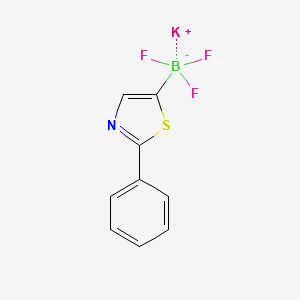
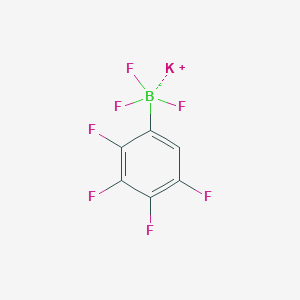
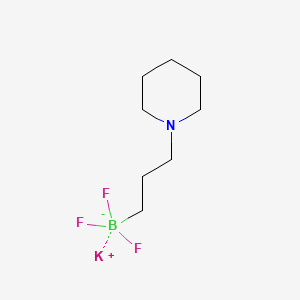
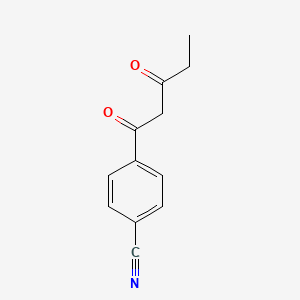
![Ethyl 3-butyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13483560.png)

